An In-Depth Technical Guide to 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene: Properties, Synthesis, and Spectroscopic Analysis
An In-Depth Technical Guide to 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene: Properties, Synthesis, and Spectroscopic Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Significance
Fluorinated organic compounds have garnered significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom.[2] The introduction of fluorine can significantly alter the electronic properties, metabolic stability, and lipophilicity of a molecule, making it a valuable strategy in drug design.[1] The subject of this guide, 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene, combines several key structural motifs: a benzene ring, a fluorine atom, a methyl group, and a trifluoroethyl group. Each of these substituents contributes to the overall physicochemical profile of the molecule, making it an interesting candidate for further investigation in medicinal chemistry and materials science. The presence of both a single fluorine atom and a trifluoroethyl group suggests a nuanced interplay of electronic and steric effects that can influence its reactivity and biological interactions.
Predicted Physicochemical Properties
Based on the analysis of structurally related compounds and the known effects of its constituent functional groups, the following physicochemical properties are predicted for 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene.
| Property | Predicted Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₉H₈F₄ | Based on the chemical structure. |
| Molecular Weight | 192.15 g/mol | Calculated from the molecular formula. |
| Physical State | Colorless Liquid | Similar compounds like (2,2,2-Trifluoroethyl)benzene are colorless liquids.[3] |
| Boiling Point | ~170-190 °C | The boiling point of toluene (111 °C) will be elevated by the fluorine and trifluoroethyl substituents. For comparison, 1-fluoro-2-methylbenzene has a boiling point of approximately 114-115 °C.[4] The larger trifluoroethyl group will significantly increase the boiling point. |
| Melting Point | Not Applicable (predicted to be a liquid at room temperature) | Small, non-symmetrical aromatic compounds of this molecular weight are typically liquids at room temperature. |
| Density | ~1.2 - 1.3 g/cm³ | The presence of four fluorine atoms will increase the density compared to toluene (0.87 g/cm³). For example, 2,2,2-Trifluoroethyl 1,1,2,2-tetrafluoroethyl ether has a density of 1.4874 g/cm³.[5] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Sparingly soluble in water. | The "like dissolves like" principle suggests solubility in non-polar to moderately polar organic solvents.[6] The significant fluorine content will decrease its solubility in water compared to toluene. |
| Octanol-Water Partition Coefficient (logP) | ~3.5 - 4.5 | The trifluoroethyl group significantly increases lipophilicity. This is a desirable trait for many drug candidates to enhance membrane permeability. |
Proposed Synthesis and Reaction Chemistry
A plausible synthetic route to 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene could involve a Friedel-Crafts-type reaction followed by reduction. The following diagram outlines a potential synthetic workflow.
Figure 1: Proposed synthetic workflow for 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene.
Experimental Protocol: Proposed Synthesis
Step 1: Friedel-Crafts Acylation of 3-Fluorotoluene
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To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add trifluoroacetic anhydride (1.1 equivalents) dropwise.
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After stirring for 15 minutes, add 3-fluorotoluene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-fluoro-1-methyl-4-(trifluoroacetyl)benzene.
Step 2: Reduction of the Ketone
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Wolff-Kishner Reduction:
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To a solution of the intermediate ketone from Step 1 in a high-boiling solvent (e.g., diethylene glycol), add hydrazine hydrate (3-5 equivalents) and potassium hydroxide (3-5 equivalents).
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Heat the mixture to reflux for 2-4 hours.
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Distill off the water and excess hydrazine.
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Continue to heat the mixture at a higher temperature (e.g., 180-200 °C) for an additional 4-6 hours.
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Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether).
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Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by distillation or column chromatography to obtain the final product.
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Rationale for Experimental Choices:
The choice of 3-fluorotoluene as a starting material directs the acylation to the position para to the methyl group due to the ortho,para-directing nature of the methyl group and steric hindrance at the ortho positions. Aluminum chloride is a classic Lewis acid catalyst for Friedel-Crafts reactions. The reduction of the resulting ketone to the ethyl group can be achieved under basic (Wolff-Kishner) or acidic (Clemmensen) conditions, with the Wolff-Kishner being a common choice for substrates that are stable to strong base.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Aromatic Region (δ 6.8-7.2 ppm): Three signals are expected for the three aromatic protons. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two aromatic protons will also exhibit splitting patterns based on their coupling with each other and potentially with the fluorine atom (long-range coupling).
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Methylene Protons (δ ~3.3 ppm): The two protons of the ethyl group adjacent to the benzene ring are expected to appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.
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Methyl Protons (δ ~2.2 ppm): The three protons of the methyl group will likely appear as a singlet, though a small long-range coupling to the ortho fluorine might be observed under high resolution.
¹³C NMR:
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Aromatic Carbons (δ 110-165 ppm): Six distinct signals are expected for the six aromatic carbons. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant and will be shifted downfield. The other aromatic carbons will also be influenced by the substituents.
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Trifluoroethyl Group: The CH₂ carbon will appear around δ 35-45 ppm and will be split into a quartet by the three fluorine atoms. The CF₃ carbon will be observed further downfield (δ ~125 ppm) and will appear as a quartet with a large one-bond C-F coupling constant.
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Methyl Carbon (δ ~15-20 ppm): A single peak is expected for the methyl carbon.
¹⁹F NMR:
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Aromatic Fluorine (δ ~ -110 to -120 ppm): A single resonance is expected for the fluorine atom on the benzene ring. This signal will likely be a multiplet due to coupling with the ortho and meta protons.
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Trifluoroethyl Group (δ ~ -65 ppm): A triplet is expected for the three equivalent fluorine atoms of the CF₃ group due to coupling with the two adjacent methylene protons.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 192. Key fragmentation patterns would likely involve the loss of a fluorine atom, a methyl group, and cleavage of the C-C bond of the ethyl group, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy
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C-H stretching (aromatic): ~3030-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-2960 cm⁻¹
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C=C stretching (aromatic): ~1450-1600 cm⁻¹
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C-F stretching: Strong absorptions in the region of 1000-1350 cm⁻¹ are characteristic of C-F bonds.
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C-H bending: ~690-900 cm⁻¹
Potential Applications in Drug Development
The structural features of 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene suggest its potential as a building block in medicinal chemistry. The trifluoroethyl group is a well-established bioisostere for an ethyl or isopropyl group and can enhance metabolic stability by blocking sites of oxidation.[2] The fluorine atom on the aromatic ring can modulate the pKa of nearby functional groups and influence binding interactions with target proteins. The overall lipophilicity of the molecule suggests good potential for oral bioavailability. This compound could serve as a valuable scaffold for the synthesis of novel therapeutic agents targeting a wide range of diseases.
Conclusion
While a complete experimental dataset for 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene is not currently available in the public domain, this technical guide has provided a detailed and scientifically grounded prediction of its physical and chemical properties, a plausible synthetic route, and its expected spectroscopic characteristics. The insights provided herein are based on the well-established principles of organic chemistry and comparative analysis of analogous fluorinated compounds. This guide serves as a valuable resource for researchers and scientists interested in the synthesis, characterization, and potential applications of this and other novel fluorinated aromatic compounds in the field of drug discovery and development.
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